5-(Bromomethyl)-2-chloro-3-methylpyridine
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Overview
Description
5-(Bromomethyl)-2-chloro-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-3-methylpyridine typically involves the bromination of 2-chloro-3-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-chloro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives of the pyridine ring.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated pyridine derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-chloro-3-methylpyridine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloro-3-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The chloro and methyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Bromomethyl-2-methylpyridine: Lacks the chloro group, affecting its electronic properties and reactivity.
5-(Chloromethyl)-2-chloro-3-methylpyridine: Contains a chloromethyl group instead of bromomethyl, resulting in different reactivity patterns.
Uniqueness
5-(Bromomethyl)-2-chloro-3-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H7BrClN |
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Molecular Weight |
220.49 g/mol |
IUPAC Name |
5-(bromomethyl)-2-chloro-3-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 |
InChI Key |
QIURTTDJPJVLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CBr |
Origin of Product |
United States |
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